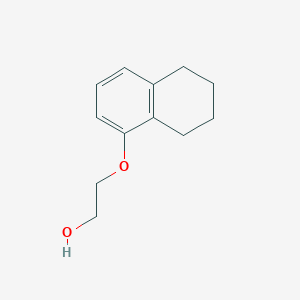
5-Allyl-quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-quinolin-6-ol is a heterocyclic compound belonging to the quinoline family. Quinolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The presence of an allyl group at the 5th position and a hydroxyl group at the 6th position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-quinolin-6-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. For instance, the use of heteropolyacids as catalysts in a one-pot reaction has been reported to be efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 5-Allyl-quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
5-Allyl-quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antiviral activities.
Mecanismo De Acción
The mechanism of action of 5-Allyl-quinolin-6-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to complex with metal ions essential for bacterial growth. Additionally, its antitumor activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Quinine: An alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Ciprofloxacin: An antibiotic with a quinoline core structure.
Uniqueness: 5-Allyl-quinolin-6-ol is unique due to the presence of both an allyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-prop-2-enylquinolin-6-ol |
InChI |
InChI=1S/C12H11NO/c1-2-4-10-9-5-3-8-13-11(9)6-7-12(10)14/h2-3,5-8,14H,1,4H2 |
Clave InChI |
NGWBTLGAEMQEQE-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC2=C1C=CC=N2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
dimethylsilane](/img/structure/B8621515.png)
amine](/img/structure/B8621520.png)
![2-[(1-Methyl-4-piperidyl)carbonyl]1,2,3,4-tetrahydroisoquinoline](/img/structure/B8621523.png)



![2-Oxazolidinone, 5-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)-3-[6-(2-hydroxyethoxy)hexyl]-, (5R)-](/img/structure/B8621550.png)







